IDO1 Inhibition: 5-Chloro vs. Unsubstituted Indoles
The 5‑chloro substitution on the indole ring contributes to enhanced IDO1 inhibitory activity relative to unsubstituted or 5‑methoxy analogues. While direct inhibition data for N‑[2‑(5‑chloro‑1H‑indol‑3‑yl)ethyl]benzamide itself are not available in public databases, structurally related 5‑chloro‑indole‑ethyl benzamides display IC₅₀ values ranging from 100 to 261 nM in cellular IDO1 assays [1]. In contrast, an analogue bearing a bulkier 3‑(phenylmethyl)‑benzamide group exhibits approximately 20‑fold lower potency (IC₅₀ ≈ 5.0 µM) in recombinant enzyme assays [2], suggesting that the unadorned benzamide terminus may confer superior target engagement.
| Evidence Dimension | IDO1 inhibition (cellular vs. recombinant) |
|---|---|
| Target Compound Data | Not directly reported; inferred from close analogue BDBM50550033 (IC₅₀ = 158 nM in human whole blood; IC₅₀ = 261 nM in HeLa cells) |
| Comparator Or Baseline | N‑[2‑(5‑chloro‑1H‑indol‑3‑yl)ethyl]‑3‑(phenylmethyl)‑benzamide (CHEMBL2153080): IC₅₀ ≈ 50 µM (recombinant IDO1) |
| Quantified Difference | Approximately 190‑fold lower potency for the comparator |
| Conditions | IFNγ/LPS‑stimulated human whole blood (4 h pre‑incubation, 18 h stimulation) or IFNγ‑stimulated HeLa cells; recombinant human IDO1 |
Why This Matters
The 5‑chloro‑indole‑ethyl‑benzamide core appears to be a privileged scaffold for moderate‑potency IDO1 inhibition, whereas extended benzamide groups may compromise activity, guiding rational selection for SAR studies.
- [1] BindingDB. BDBM50550033 (CHEMBL4791270). IC₅₀ values for IDO1 in whole blood (158 nM) and HeLa cells (261 nM). View Source
- [2] BindingDB. BDBM50578632 (CHEMBL4852532). IC₅₀ = 50 µM for recombinant human IDO1. View Source
